molecular formula C17H17NO4 B6407879 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid CAS No. 1261911-62-9

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid

Cat. No.: B6407879
CAS No.: 1261911-62-9
M. Wt: 299.32 g/mol
InChI Key: LUGVARXAKBJTDF-UHFFFAOYSA-N
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Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety. Its molecular formula is C17H19NO4, and it has a molecular weight of 301.34 g/mol .

Properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(2)16(19)12-6-4-11(5-7-12)14-9-8-13(22-3)10-15(14)17(20)21/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGVARXAKBJTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691347
Record name 4'-(Dimethylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-62-9
Record name 4'-(Dimethylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid typically involves the following steps:

    Formation of the Dimethylaminocarbonyl Group: This step involves the reaction of dimethylamine with a suitable precursor to form the dimethylaminocarbonyl group.

    Attachment to the Phenyl Ring: The dimethylaminocarbonyl group is then attached to a phenyl ring through a substitution reaction.

    Formation of the Methoxybenzoic Acid Moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group can form hydrogen bonds or electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The methoxybenzoic acid moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid is unique due to the presence of both the dimethylaminocarbonyl group and the methoxybenzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

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